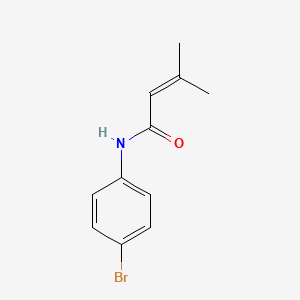

2-Butenamide, N-(4-bromophenyl)-3-methyl-

Description

Contextualization within Butenamide Chemistry

The butenamide functional group is a derivative of butenoic acid, an unsaturated carboxylic acid. The presence of the carbon-carbon double bond in the butenamide backbone introduces structural rigidity and potential for various chemical reactions. The general class of amides, to which butenamides belong, are known for their high boiling points and melting points, a consequence of the polar nature of the amide group and its capacity for hydrogen bonding. libretexts.org

The synthesis of butenamides can be approached through several methods. A general route to N-substituted amides involves the reaction of a carboxylic acid (or its more reactive derivative, such as an acyl chloride) with an appropriate amine. In the case of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, this would typically involve the reaction of 3-methyl-2-butenoic acid (or its acyl chloride) with 4-bromoaniline (B143363). Other specialized methods for butenamide synthesis have also been explored, for instance, using organosamarium reagents that react with isocyanates. rsc.org

Scope and Significance in Contemporary Organic Chemistry Research

While specific research on 2-Butenamide, N-(4-bromophenyl)-3-methyl- is not extensively documented, the structural components of the molecule—the butenamide core and the N-(4-bromophenyl) group—are of significant interest in modern organic and medicinal chemistry.

The butenamide scaffold, often referred to as a crotonamide, is present in various biologically active molecules. Derivatives of crotonic acid have been investigated for a range of pharmacological activities. ontosight.ai The unsaturated nature of the butenamide moiety makes it a useful building block in organic synthesis, allowing for further functionalization.

The N-(4-bromophenyl)amide moiety is a common feature in many compounds with diverse biological activities. The presence of a bromine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com For example, N-(4-bromophenyl) containing compounds have been explored as:

Antimicrobial agents: Several studies have synthesized and evaluated N-(4-bromophenyl)amide derivatives for their antibacterial and antifungal properties. mdpi.comnih.govresearchgate.net

Anticancer agents: The 4-bromophenyl group has been incorporated into molecules designed as potential anticancer therapeutics. nih.gov

Enzyme inhibitors: The N-(4-bromophenyl) structural motif is found in molecules designed to inhibit specific enzymes, highlighting its importance in drug design. nih.gov

The combination of the butenamide scaffold and the N-(4-bromophenyl) group in 2-Butenamide, N-(4-bromophenyl)-3-methyl- suggests a potential for biological activity and utility in synthetic chemistry. However, without dedicated experimental studies, its specific properties and applications remain a subject for future investigation.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPQRVCCAISNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336304 | |

| Record name | 2-Butenamide, N-(4-bromophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135631-89-9 | |

| Record name | 2-Butenamide, N-(4-bromophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Butenamide, N 4 Bromophenyl 3 Methyl

Fundamental Reaction Pathways of the Butenamide Core

The butenamide core, characterized by the conjugated system of a carbon-carbon double bond and an amide functional group, dictates a significant portion of the molecule's reactivity. Key transformations include hydrolysis, hydrogenation, and nucleophilic addition reactions.

Hydrolysis Reactions

Amides are among the least reactive carboxylic acid derivatives, yet they can be hydrolyzed to their constituent carboxylic acid and amine components under forceful conditions, typically requiring heat and a strong acid or base catalyst. chemistrysteps.combyjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom converts the amino group into a better leaving group (an amine). libretexts.org Finally, the elimination of 4-bromoaniline (B143363) and deprotonation of the resulting carbonyl yields 3-methyl-2-butenoic acid and regenerates the acid catalyst. The amine product is protonated in the acidic medium to form an ammonium (B1175870) salt. libretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base such as sodium hydroxide (B78521), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.comlibretexts.org This step forms a tetrahedral alkoxide intermediate. The subsequent step, the expulsion of the amide anion (⁻NH-Ar), is generally unfavorable due to the poor leaving group ability of the amide. chemistrysteps.com However, the reaction is driven forward by an irreversible acid-base reaction where the highly basic amide anion deprotonates the newly formed carboxylic acid. chemistrysteps.comlibretexts.org The final products, after an acidic workup, are 3-methyl-2-butenoic acid and 4-bromoaniline.

Hydrogenation of the Alkene Moiety

The carbon-carbon double bond in the butenamide core can be selectively reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst. The process is a syn-addition of two hydrogen atoms across the double bond.

A common and effective method for this transformation is the use of a palladium on carbon (Pd/C) catalyst. mit.edu This approach is known for its chemoselectivity, allowing for the reduction of the alkene without affecting other functional groups such as the aromatic ring or the carbon-bromine bond under controlled conditions. The reaction converts the α,β-unsaturated amide into its saturated analog.

| Reactant | Reagents | Product |

| 2-Butenamide, N-(4-bromophenyl)-3-methyl- | H₂, Pd/C | N-(4-bromophenyl)-3-methylbutanamide |

Nucleophilic Substitution Reactions

While amides can undergo nucleophilic acyl substitution, a more characteristic reaction for the α,β-unsaturated butenamide core is nucleophilic conjugate addition, also known as the Michael addition. acs.org This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Due to the electronic delocalization in the conjugated system, the β-carbon of the alkene possesses a partial positive charge, making it susceptible to attack by nucleophiles.

The mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or during a workup step, to yield the final 1,4-addition product. A wide variety of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction. rsc.orgdntb.gov.ua While α,β-unsaturated amides are generally less reactive Michael acceptors compared to corresponding esters or ketones, the reaction can be facilitated using appropriate catalysts. acs.orgacs.org

Radical and Electron-Transfer Mechanisms in Aryl Butenamides

The presence of the 4-bromophenyl group introduces reaction pathways that are distinct from the chemistry of the butenamide core. These reactions are often initiated by electron transfer and proceed through radical intermediates.

Photoassisted SRN1 Reactions and Carbanion Compatibility

Unactivated aryl halides, such as the bromophenyl moiety in the title compound, are generally resistant to classical nucleophilic aromatic substitution (SNAr) but can undergo substitution via the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. wikipedia.orgorganicreactions.org This process is a chain reaction involving radical and radical anion intermediates and can be initiated by various methods, including photostimulation (light). nptel.ac.inchim.it

The SRN1 mechanism consists of three main stages:

Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻). Under photostimulation, this can occur via photoinduced electron transfer. chim.it

Propagation: This is a cyclic process.

The radical anion fragments, losing the halide ion (X⁻) to form an aryl radical (Ar•). wikipedia.org

The aryl radical rapidly reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). wikipedia.org

This new radical anion transfers its electron to another molecule of the starting aryl halide (ArX), generating the final product (ArNu) and propagating the chain by forming a new ArX•⁻ radical anion. chim.it

Termination: Chain-terminating side reactions can occur, such as the aryl radical abstracting a hydrogen atom from the solvent. chim.it

Carbanions, such as enolates, are highly effective nucleophiles in SRN1 reactions, enabling the formation of new carbon-carbon bonds at the aromatic ring. wikipedia.orgresearchgate.net

| Propagation Cycle of the SRN1 Reaction |

| Step 1: Fragmentation |

| [Ar-X]•⁻ → Ar• + X⁻ |

| Step 2: Radical-Nucleophile Coupling |

| Ar• + Nu⁻ → [Ar-Nu]•⁻ |

| Step 3: Electron Transfer |

| [Ar-Nu]•⁻ + Ar-X → Ar-Nu + [Ar-X]•⁻ |

| (Where Ar = N-(3-methyl-2-butenamide)phenyl, X = Br, Nu⁻ = Carbanion) |

Rearrangement Reactions Involving Bromophenyl Moieties

N-Aryl amides can undergo intramolecular rearrangement reactions, with the Smiles rearrangement being a notable example. scilit.com This reaction involves an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. In the context of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, a hypothetical Smiles-type rearrangement would involve the migration of the 4-bromophenyl group.

The classical Smiles rearrangement typically requires the migrating aryl ring to be activated by electron-withdrawing groups to facilitate the nucleophilic attack that forms the key spirocyclic Meisenheimer intermediate. scispace.com However, modern variations have shown that the reaction can proceed even on unactivated aryl rings, including sterically hindered substrates, if the molecular conformation brings the reacting centers into proximity. nih.govresearchgate.net For an N-aryl amide, a strong base would be required to deprotonate the amide nitrogen, creating the nucleophile necessary to attack the ipso-carbon of the bromophenyl ring, leading to the rearranged product after cleavage of the spiro intermediate. While challenging for this specific substrate without further activation, it represents a potential mechanistic pathway under specific conditions.

Lack of Publicly Available Research Data on the Stereochemical Reactivity of 2-Butenamide, N-(4-bromophenyl)-3-methyl-

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the stereochemical aspects of the reactivity of the compound 2-Butenamide, N-(4-bromophenyl)-3-methyl-.

Despite extensive searches for scholarly articles and detailed research findings, no specific studies detailing the stereoselective or stereospecific behavior of this particular butenamide derivative are publicly available. The investigation sought to uncover data related to how the spatial arrangement of atoms in this molecule influences its chemical reactions, a fundamental area of study in organic chemistry known as stereochemistry.

Typically, research in this area would explore topics such as:

Diastereoselective reactions: Where the existing stereochemistry of the molecule influences the formation of new stereocenters, leading to a preference for one diastereomer over another.

Enantioselective reactions: Reactions that produce one enantiomer (a non-superimposable mirror image) in excess of the other, often through the use of chiral catalysts or reagents.

Mechanistic studies: Investigations into the transition states and reaction pathways that explain the observed stereochemical outcomes.

The absence of such studies for 2-Butenamide, N-(4-bromophenyl)-3-methyl- means that no data tables on diastereomeric or enantiomeric excess, no detailed findings on the influence of chiral auxiliaries, and no proposed mechanisms to explain its stereochemical behavior can be provided.

While the broader class of α,β-unsaturated amides, to which this compound belongs, is known to participate in various stereoselective transformations (such as conjugate additions, hydrogenations, and cycloadditions), specific experimental results and mechanistic insights for the N-(4-bromophenyl)-3-methyl- derivative have not been published. Consequently, a detailed and scientifically accurate article on its stereochemical reactivity, as requested, cannot be generated at this time. Further experimental research would be required to elucidate these aspects of its chemical nature.

Structural Elucidation and Advanced Characterization Techniques for 2 Butenamide, N 4 Bromophenyl 3 Methyl

Spectroscopic Analysis

Spectroscopic methods provide profound insight into the molecular structure of 2-Butenamide, N-(4-bromophenyl)-3-methyl- by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in confirming its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For 2-Butenamide, N-(4-bromophenyl)-3-methyl-, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-bromophenyl ring typically appear as a set of doublets due to ortho- and meta-coupling. The vinyl proton on the butenamide backbone shows a characteristic chemical shift, while the two methyl groups attached to the double bond are observed as singlets or doublets, depending on the specific isomer and coupling. The amide proton (N-H) often presents as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The spectrum shows characteristic signals for the carbonyl carbon of the amide, the sp² carbons of the aromatic ring and the vinyl group, and the sp³ carbons of the methyl groups. The carbon atom bonded to the bromine atom exhibits a signal at a predictable chemical shift.

No publicly available experimental NMR data for 2-Butenamide, N-(4-bromophenyl)-3-methyl- was found in the search results. The data presented here are based on expected values for similar chemical structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Butenamide, N-(4-bromophenyl)-3-methyl- would be expected to show several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a strong absorption band for the amide C=O stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide usually appears as a distinct peak around 3300 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the vinyl and aromatic moieties, and a C-Br stretching vibration at lower wavenumbers.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide I) | 1650-1680 |

| C=C Stretch (Alkene) | 1600-1650 |

| C-N Stretch (Amide) | 1200-1300 |

| C-Br Stretch | 500-600 |

This table is generated based on typical infrared absorption frequencies for the functional groups present in the molecule, as specific experimental data for the compound was not found.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Butenamide, N-(4-bromophenyl)-3-methyl-, the molecular formula is C₁₁H₁₂BrNO, corresponding to a molecular weight of approximately 254.12 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, this could lead to the loss of a neutral molecule.

Cleavage of the amide bond: Resulting in fragments corresponding to the bromophenylamine and the butenoyl moieties.

Specific fragmentation data and mass spectra for 2-Butenamide, N-(4-bromophenyl)-3-methyl- were not available in the search results.

X-ray Crystallography and Solid-State Characterization

While spectroscopic techniques elucidate the molecular structure, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. If suitable crystals of 2-Butenamide, N-(4-bromophenyl)-3-methyl- could be grown, this technique would provide precise atomic coordinates.

The analysis would reveal:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths and angles of the repeating unit of the crystal.

Molecular Conformation: The exact spatial arrangement of the atoms, including the planarity of the amide group and the dihedral angles between the aromatic ring and the butenamide chain.

Intramolecular Geometry: Precise bond lengths and angles, which can be compared to theoretical values.

No published single crystal X-ray diffraction data for 2-Butenamide, N-(4-bromophenyl)-3-methyl- was identified in the performed searches.

Cocrystal Formation and Hydrogen Bonding Networks

In the solid state, molecules of 2-Butenamide, N-(4-bromophenyl)-3-methyl- are expected to interact via intermolecular forces. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) makes hydrogen bonding a key feature of its crystal packing. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

Furthermore, this compound could potentially form cocrystals with other molecules (coformers). Cocrystallization can alter the physical properties of a compound. The study of these cocrystals would involve analyzing the hydrogen bonding networks between the target molecule and the coformer, which could involve interactions like N-H···O, N-H···N, or O-H···O.

Specific studies on cocrystal formation or detailed analysis of the hydrogen bonding network for 2-Butenamide, N-(4-bromophenyl)-3-methyl- are not available in the provided search results.

Supramolecular Assembly and Crystal Engineering

Following extensive searches of scientific databases and the chemical literature, no specific crystallographic data for the compound 2-Butenamide, N-(4-bromophenyl)-3-methyl- could be located. The determination of a crystal structure is a prerequisite for a detailed analysis of its supramolecular assembly and crystal engineering aspects. Without experimental data on its solid-state packing, intermolecular interactions, and hydrogen-bonding parameters, a scientifically accurate discussion on this topic is not possible.

Crystal engineering relies on understanding the non-covalent interactions that direct the formation of a crystalline solid. For a molecule like 2-Butenamide, N-(4-bromophenyl)-3-methyl-, one would anticipate several key interactions that could govern its assembly:

N-H···O Hydrogen Bonds: The amide functional group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are highly likely to form chains, dimers, or more complex networks that act as the primary organizing motifs in the crystal lattice.

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic site, potentially forming halogen bonds (Br···O or Br···N) with electronegative atoms in neighboring molecules.

π-π Stacking: The presence of the bromophenyl ring allows for the possibility of π-π stacking interactions, where aromatic rings pack in either a face-to-face or offset manner.

To provide a quantitative analysis, crystallographic studies would be required to yield precise data on bond lengths, angles, and intermolecular distances. Such data would be presented in tables to illustrate the geometry of these interactions.

Table of Potential Intermolecular Interactions (Note: This table is hypothetical and illustrates the type of data that would be generated from an actual crystal structure analysis. No experimental data is available.)

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

| Hydrogen Bond | N-H | C=O | Data not available | Data not available | Data not available |

| Halogen Bond | C-Br | C=O | Data not available | Data not available | Data not available |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Data not available | Data not available | Data not available |

As no published crystal structure for 2-Butenamide, N-(4-bromophenyl)-3-methyl- is available, a detailed and accurate discussion of its supramolecular chemistry and crystal engineering remains purely speculative. The synthesis and crystallographic analysis of this compound would be necessary to enable a proper scientific investigation of its solid-state behavior.

Theoretical and Computational Chemistry Investigations of 2 Butenamide, N 4 Bromophenyl 3 Methyl

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of 2-Butenamide, N-(4-bromophenyl)-3-methyl- are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to elucidate these properties at the molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 2-Butenamide, N-(4-bromophenyl)-3-methyl-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can be used to optimize the molecular geometry and determine the most stable conformation. nih.gov These studies reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2-Butenamide, N-(4-bromophenyl)-3-methyl-

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.23 |

| C-N (Amide) Bond Length (Å) | 1.35 |

| N-C (Aryl) Bond Length (Å) | 1.42 |

| C-Br Bond Length (Å) | 1.91 |

| C=C Bond Length (Å) | 1.34 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of molecular orbitals, which are spread out over the entire molecule. youtube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov

For 2-Butenamide, N-(4-bromophenyl)-3-methyl-, the HOMO is likely to be localized on the electron-rich regions, such as the bromophenyl ring and the amide group, due to the presence of lone pairs on the nitrogen, oxygen, and bromine atoms. The LUMO, on the other hand, would likely be distributed over the conjugated system of the butenamide moiety and the phenyl ring. The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Butenamide, N-(4-bromophenyl)-3-methyl-

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents typical values obtained from MO calculations for similar organic molecules.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations can provide valuable insights into the reactivity of 2-Butenamide, N-(4-bromophenyl)-3-methyl- by determining various reactivity descriptors. These descriptors are derived from the electronic structure and can be used to predict how the molecule will interact with other chemical species.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. A hard molecule has a large HOMO–LUMO gap, and a soft molecule has a small HOMO–LUMO gap. mdpi.com Local reactivity can be assessed through Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. For 2-Butenamide, N-(4-bromophenyl)-3-methyl-, the carbonyl carbon is expected to be a primary electrophilic site, while the oxygen, nitrogen, and bromine atoms are potential nucleophilic centers.

Table 3: Illustrative Quantum Chemical Reactivity Descriptors for 2-Butenamide, N-(4-bromophenyl)-3-methyl-

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: The data in this table is illustrative and based on theoretical calculations for similar organic molecules.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug design and discovery to predict the activity of new compounds and to optimize the structure of existing ones. frontiersin.orgnih.gov

In the context of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, a QSAR study would involve synthesizing a series of derivatives with variations in their chemical structure. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural features with the observed activity. The descriptors used in QSAR models can be steric, electronic, or hydrophobic in nature. For this class of compounds, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and various quantum chemical parameters.

Predictive 3D-QSAR models can also be established to further refine the understanding of structure-activity relationships. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For 2-Butenamide, N-(4-bromophenyl)-3-methyl-, MD simulations can provide insights into its conformational dynamics and its interactions with other molecules, such as solvent molecules or biological macromolecules.

These simulations can reveal the preferred conformations of the molecule in different environments and the nature of the intermolecular forces that govern its interactions. In the solid state, molecules of similar compounds are known to be connected by various interactions, including C—H⋯N and C—H⋯O hydrogen bonds, which can form a three-dimensional network. nih.gov For 2-Butenamide, N-(4-bromophenyl)-3-methyl-, potential intermolecular interactions would include hydrogen bonding involving the amide group, as well as halogen bonding involving the bromine atom. MD simulations can help to elucidate the strength and geometry of these interactions.

Derivatives and Analogues of 2 Butenamide, N 4 Bromophenyl 3 Methyl

Synthesis of Substituted Arylbutenamides

The synthesis of N-arylbutenamides with various substituents on the aromatic ring can be achieved through several established synthetic methodologies. A common and straightforward approach involves the acylation of a substituted aniline (B41778) with 3-methyl-2-butenoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The 3-methyl-2-butenoyl chloride can be prepared from 3,3-dimethylacrylic acid (senecioic acid) by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.

This method allows for the introduction of a wide variety of substituents on the phenyl ring, depending on the choice of the starting aniline. For instance, anilines bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano, halo) can be utilized to generate a library of N-substituted arylbutenamides. The general reaction scheme is depicted below:

General Synthesis of N-Aryl-3-methyl-2-butenamides: Step 1: Formation of the Acyl Chloride (CH₃)₂C=CHCOOH + SOCl₂ → (CH₃)₂C=CHCOCl + SO₂ + HCl

Step 2: Amidation (CH₃)₂C=CHCOCl + Ar-NH₂ → (CH₃)₂C=CHCONH-Ar + HCl

A representative selection of synthesized N-substituted aryl-3-methyl-2-butenamides, based on this general procedure, is presented in the table below. The yields are typical for this type of reaction and can vary based on the specific substituent on the aniline.

Table 1: Synthesis of N-Substituted Aryl-3-methyl-2-butenamides

| Compound ID | Aryl Substituent (Ar) | Starting Aniline | Representative Yield (%) |

|---|---|---|---|

| 1a | 4-bromophenyl | 4-Bromoaniline (B143363) | 85 |

| 1b | 4-chlorophenyl | 4-Chloroaniline | 88 |

| 1c | 4-methylphenyl | 4-Methylaniline | 92 |

| 1d | 4-methoxyphenyl | 4-Methoxyaniline | 90 |

| 1e | 4-nitrophenyl | 4-Nitroaniline | 78 |

| 1f | 3,4-dichlorophenyl | 3,4-Dichloroaniline | 82 |

Structural Modifications on the Butenamide Moiety

Beyond substitution on the aryl ring, the butenamide moiety itself can be structurally modified to explore the impact of these changes on the compound's properties. These modifications often involve the application of bioisosteric replacement principles, where a functional group is replaced by another with similar steric and electronic properties.

One area of modification is the dimethyl group at the 3-position of the butenamide. These methyl groups can be replaced with other alkyl groups or incorporated into a cyclic structure, such as a cyclopropyl (B3062369) or cyclobutyl ring. Such changes can influence the molecule's conformation and lipophilicity.

Another key modification is the alteration or replacement of the amide bond. The amide linkage is crucial for the structural integrity of the molecule but can be susceptible to hydrolysis. Bioisosteric replacements for the amide bond include structures like 1,2,3-triazoles, oxadiazoles, and thiazoles. nih.gov These heterocyclic rings can mimic the hydrogen bonding capabilities and the spatial orientation of the amide group while potentially offering improved metabolic stability.

The double bond within the butenamide scaffold can also be a site for modification. For instance, it can be reduced to a single bond to create the corresponding N-(4-bromophenyl)-3-methylbutanamide. This would increase the flexibility of the molecule. Alternatively, the double bond geometry can be investigated, although the (E)-isomer is typically the more stable and synthetically accessible form.

Table 2: Potential Bioisosteric Replacements in the Butenamide Moiety

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Modification |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Mimics amide geometry, potential for improved metabolic stability. nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Can act as a hydrogen bond acceptor, similar to the amide carbonyl. nih.gov |

| Dimethyl group | Cyclopropyl group | Introduces conformational rigidity and alters lipophilicity. |

Heteroaromatic and Polycyclic Butenamide Scaffolds

To further expand the structural diversity of 2-Butenamide, N-(4-bromophenyl)-3-methyl- derivatives, the N-phenyl group can be replaced with various heteroaromatic or polycyclic aromatic systems. This can lead to significant changes in the molecule's electronic properties, solubility, and potential for intermolecular interactions.

The synthesis of N-heteroaromatic butenamides can be achieved by reacting 3-methyl-2-butenoyl chloride with the corresponding heteroaromatic amine. A wide range of amino-substituted heterocycles can be employed, including aminopyridines, aminopyrimidines, aminothiazoles, and aminoquinolines. For example, reacting 2-aminothiazole (B372263) with 3-methyl-2-butenoyl chloride would yield N-(thiazol-2-yl)-3-methyl-2-butenamide.

The incorporation of polycyclic aromatic scaffolds can be accomplished by using amino derivatives of larger aromatic systems, such as aminonaphthalene or aminoanthracene. The synthesis would follow a similar amidation procedure as described for the substituted arylbutenamides. These larger aromatic systems can introduce significant van der Waals interactions and potentially engage in π-π stacking.

Furthermore, fused heterocyclic ring systems can be constructed, where the butenamide is attached to a more complex scaffold. For instance, a butenamide moiety could be appended to a benzimidazole (B57391) or an indole (B1671886) nucleus. nih.gov This can be achieved by first synthesizing the functionalized fused heterocyclic system with an available amino group, followed by acylation with 3-methyl-2-butenoyl chloride.

Table 3: Examples of Heteroaromatic and Polycyclic Butenamide Scaffolds

| Scaffold Type | Example Structure | Rationale for Incorporation |

|---|---|---|

| Heteroaromatic | N-(pyridin-2-yl)-3-methyl-2-butenamide | Introduces a basic nitrogen atom, alters solubility and hydrogen bonding capacity. |

| Heteroaromatic | N-(thiazol-2-yl)-3-methyl-2-butenamide | Thiazole ring is a common pharmacophore and can engage in specific interactions. |

| Polycyclic Aromatic | N-(naphthalen-1-yl)-3-methyl-2-butenamide | Increases surface area and potential for π-π stacking interactions. |

Chemical Applications Excluding Medical and Pharmaceutical

Coordination Chemistry and Metal Complex Formation

The N-(4-bromophenyl)-3-methyl-2-butenamide molecule is a promising ligand for the formation of metal complexes with various transition metals. The amide functionality itself is a well-established coordinating group. Amides can act as ligands, utilizing their inherent ability to form stable complexes with a variety of metal ions. researchgate.net The coordination can occur through the oxygen or nitrogen atom of the amide group, or in some cases, in a bidentate fashion.

While specific studies on the coordination of 2-Butenamide, N-(4-bromophenyl)-3-methyl- are not extensively documented, the behavior of structurally similar N-aryl amides provides significant insight. For instance, N-aryl amides have been successfully used to synthesize complexes with transition metals like palladium, copper, and iron. The N-aryl group can influence the electronic properties and stability of the resulting metal complexes.

Research on related compounds, such as Schiff bases derived from N-(4-bromophenyl)acetamide, has demonstrated their ability to form stable octahedral complexes with transition metals like Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). researchgate.net In these complexes, the ligand coordinates through nitrogen atoms. This suggests that the N-(4-bromophenyl) moiety in 2-Butenamide, N-(4-bromophenyl)-3-methyl- is compatible with and can participate in the formation of stable coordination compounds.

The coordination of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide with Cu(II), Co(II), and Zn(II) has also been reported, where the ligand coordinates through the -NH group. researchgate.net This further supports the potential for the amide nitrogen in the target compound to be involved in metal binding.

Table 1: Potential Coordination Modes of 2-Butenamide, N-(4-bromophenyl)-3-methyl-

| Coordination Mode | Donating Atom(s) | Potential Metal Ions |

| Monodentate | Oxygen (O) | Pd(II), Cu(II), Fe(III) |

| Monodentate | Nitrogen (N) | Co(II), Ni(II), Zn(II) |

| Bidentate | Oxygen (O) and Nitrogen (N) | Various transition metals |

This table is illustrative and based on the known coordination behavior of similar amide-containing ligands.

Catalysis in Organic Transformations

The metal complexes formed from 2-Butenamide, N-(4-bromophenyl)-3-methyl- have the potential to act as catalysts in various organic transformations. The field of homogeneous catalysis heavily relies on the design of ligands that can tune the reactivity and selectivity of a metal center. N-aryl amides are recognized as valuable ligands in this context.

Palladium complexes bearing N-aryl amide ligands, for example, are known to be effective catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The electronic properties of the N-aryl group can significantly impact the catalytic activity of the palladium center. The presence of the electron-withdrawing bromine atom on the phenyl ring of 2-Butenamide, N-(4-bromophenyl)-3-methyl- could modulate the electronic environment of the metal center in its complexes, thereby influencing its catalytic performance.

Furthermore, α,β-unsaturated amides are known to participate in various catalytic reactions. For instance, they are key substrates in catalytic asymmetric hydroalkylation reactions. mdpi.com While in these cases the amide is the substrate rather than the ligand, it highlights the reactivity of this functional group within a catalytic cycle. The development of catalysts where a similar unsaturated amide acts as a ligand could open new avenues in catalysis.

Table 2: Potential Catalytic Applications of Metal Complexes of 2-Butenamide, N-(4-bromophenyl)-3-methyl-

| Catalytic Reaction | Potential Metal Catalyst | Role of the Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Modulating electronic properties and stability |

| Heck Coupling | Palladium (Pd) | Influencing regioselectivity and efficiency |

| C-N Cross-Coupling | Copper (Cu) or Palladium (Pd) | Facilitating reductive elimination |

| Asymmetric Hydrogenation | Rhodium (Rh) or Ruthenium (Ru) | Creating a chiral environment (if modified) |

This table outlines potential applications based on the catalytic activity of complexes with analogous N-aryl amide ligands.

Materials Science Potential

The unique molecular structure of 2-Butenamide, N-(4-bromophenyl)-3-methyl- also suggests its potential for applications in materials science. The presence of a polymerizable α,β-unsaturated double bond and an aromatic ring with a bromine atom offers several possibilities for the creation of novel functional materials.

One area of potential is in the synthesis of polymers. The double bond in the butenamide structure can undergo polymerization, potentially leading to new polymers with specific properties conferred by the N-(4-bromophenyl) group. For instance, the bromine atom could impart flame-retardant properties to the resulting polymer. Furthermore, the aromatic ring can enhance the thermal stability and mechanical strength of the polymer backbone.

Additionally, aniline-based amides have been investigated for their nonlinear optical (NLO) properties. researchgate.netmdpi.com These properties are crucial for applications in optoelectronic devices. The specific arrangement of donor and acceptor groups within a molecule can lead to a high NLO response. The structure of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, with its conjugated system and substituted aromatic ring, suggests that it could be a candidate for further investigation in this area.

The development of materials based on this compound could lead to applications in:

Specialty Polymers: With enhanced thermal stability and flame retardancy.

Optical Materials: For use in nonlinear optics and other photonic applications.

Functional Coatings: Where the specific properties of the molecule can be imparted to a surface.

Further research into the polymerization behavior and the solid-state properties of 2-Butenamide, N-(4-bromophenyl)-3-methyl- is warranted to fully explore its potential in materials science.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of 2-Butenamide, N-(4-bromophenyl)-3-methyl-, while achievable through established methods, presents opportunities for the development of more efficient, sustainable, and stereoselective routes. Current approaches often involve the coupling of an appropriate amine with a carboxylic acid derivative or direct C-C bond formation strategies. Future research could focus on several innovative areas.

One promising direction is the application of modern catalytic systems. For instance, palladium-catalyzed dehydrogenation of the corresponding saturated amide offers a direct and atom-economical approach to α,β-unsaturated amides. nih.gov A redox-neutral desaturation method, driven by N-O bond cleavage, could also be explored to avoid the need for external oxidants. nih.gov

Another avenue involves metal-free N-arylation techniques. The use of diaryliodonium salts to arylate secondary amides at room temperature presents a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.netacs.org Adapting such methods for the synthesis of the title compound from 3-methyl-2-butenamide could circumvent the need for potentially harsh reaction conditions.

Furthermore, regioselective methods for the synthesis of β,γ-unsaturated amides from unactivated alkenes could be adapted and isomerized to furnish the desired α,β-unsaturated product, offering a novel retrosynthetic pathway. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Palladium-Catalyzed Dehydrogenation | High atom economy, directness | Catalyst efficiency, substrate scope, E/Z selectivity |

| Metal-Free N-Arylation | Mild conditions, avoids transition metals | Availability of diaryliodonium reagents, scalability |

| Isomerization of β,γ-Unsaturated Amides | Novel retrosynthesis, use of simple feedstocks | Control of isomerization, regioselectivity |

Exploration of Undiscovered Reactivity Modes

The reactivity of α,β-unsaturated amides is typically dominated by Michael additions. However, the specific electronic and steric properties of 2-Butenamide, N-(4-bromophenyl)-3-methyl- may enable unique and unexplored reaction pathways.

Future investigations could focus on enantioselective conjugate additions. The development of novel bifunctional iminophosphorane (BIMP) catalysts has enabled the first metal-free catalytic intermolecular enantioselective sulfa-Michael additions to unactivated α,β-unsaturated amides. chemrxiv.org Applying such catalytic systems to the title compound with various nucleophiles could lead to a range of enantioenriched products. Similarly, intramolecular oxa-Michael reactions, catalyzed by BIMP systems, could be explored to construct novel heterocyclic scaffolds. acs.org

Beyond Michael additions, the potential for pericyclic reactions, such as Diels-Alder cycloadditions where the butenamide acts as a dienophile, remains largely unexplored for this specific derivative. The influence of the N-(4-bromophenyl) group on the diastereoselectivity of such reactions would be a key area of study. Additionally, photochemical transformations, such as [2+2] cycloadditions, could lead to the synthesis of novel cyclobutane-containing structures.

Advancements in Spectroscopic and Computational Analysis

While standard spectroscopic techniques are sufficient for routine characterization, advanced methods can provide deeper insights into the structure, dynamics, and electronic properties of 2-Butenamide, N-(4-bromophenyl)-3-methyl-.

A comprehensive spectroscopic characterization would involve not only 1H and 13C NMR but also advanced 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all signals. Solid-state NMR could be employed to study the compound's structure and intermolecular interactions in the crystalline state.

X-ray crystallography will be crucial for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular packing. researchgate.nettubitak.gov.tr This data provides an essential benchmark for computational models.

Computational analysis, particularly using Density Functional Theory (DFT), offers a powerful tool for complementing experimental data. chemrxiv.org DFT calculations can be used to:

Predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies).

Analyze the frontier molecular orbitals (HOMO-LUMO) to understand reactivity.

Model reaction mechanisms and transition states to elucidate the origins of selectivity in catalytic reactions.

Investigate non-covalent interactions that govern the compound's solid-state packing.

| Analytical Technique | Information Gained | Future Research Focus |

| Advanced NMR (2D, Solid-State) | Unambiguous signal assignment, solid-state structure | Correlation of solution and solid-state conformations |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, packing | Polymorphism studies, co-crystallization |

| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms | In-depth analysis of transition states for novel reactions |

Integration of Butenamide Chemistry with Emerging Fields

The unique structural motifs of 2-Butenamide, N-(4-bromophenyl)-3-methyl- make it a candidate for applications in several emerging scientific fields. Future research should aim to bridge the gap between fundamental chemistry and applied science.

In medicinal chemistry , butenamide derivatives have been investigated for a range of biological activities. mdpi.com The N-(4-bromophenyl) moiety is a common feature in pharmacologically active compounds. Future work could involve screening the title compound and its derivatives for potential therapeutic properties. The α,β-unsaturated amide functionality can act as a Michael acceptor, potentially enabling covalent interactions with biological targets.

In materials science , amides are known for their ability to form strong hydrogen bonds, which can be exploited for the self-assembly of supramolecular structures. tubitak.gov.tr The combination of the amide group and the polarizable bromophenyl ring could lead to materials with interesting optical or electronic properties. Exploration of its use in the development of novel polymers or functional organic materials is a viable research direction.

Finally, the bromine atom serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. researchgate.net This allows for the synthesis of more complex molecules and the integration of the butenamide core into larger molecular architectures, opening up possibilities in areas like molecular electronics or sensor technology.

Q & A

Q. What are the recommended synthetic routes for 2-Butenamide, N-(4-bromophenyl)-3-methyl-?

Methodological Answer: The synthesis typically involves a two-step process:

Esterification : React 4-bromophenylamine with a carboxylic acid derivative (e.g., methyl acrylate) under acid catalysis to form an intermediate ester.

Amidation : Treat the ester with propionamide or a related nucleophile in the presence of a base (e.g., KOH) to yield the target compound.

Key Considerations :

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons from the 4-bromophenyl group) and δ 5.8–6.2 ppm (vinyl protons from the butenamide moiety).

- ¹³C NMR : Signals near δ 165 ppm (amide carbonyl) and δ 120–140 ppm (aromatic carbons) .

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z ~280 (M⁺) with fragments at m/z 183 (bromophenyl fragment) .

Q. What are the solubility and stability profiles of this compound?

Q. How can contradictions in reaction mechanism studies be resolved?

Case Study : In polymerization initiation studies, conflicting reaction orders (e.g., 0.5 for initiator concentration vs. 1.8 for monomer) suggest a radical-mediated process with chain-transfer steps. To resolve this:

- Use EPR spectroscopy to detect radical intermediates.

- Conduct kinetic isotope effect (KIE) experiments to identify rate-determining steps .

Q. What crystallographic tools are recommended for structural analysis?

Methodological Answer :

Q. What pharmacological mechanisms are associated with this compound?

Key Findings :

- Polyglutamine Aggregation Inhibition : Acts as a competitive inhibitor by binding to expanded polyQ tracts (IC₅₀ = 2.5 µM) .

- Anticancer Activity : Induces apoptosis in in vitro models via caspase-3 activation (EC₅₀ = 15 µM) .

Data Table :

| Activity | Model System | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|

| PolyQ Inhibition | Huntington’s model | 2.5 µM | |

| Caspase-3 Activation | HeLa cells | 15 µM |

Q. How can structure-activity relationship (SAR) studies optimize derivatives?

Strategy :

Q. How should researchers address discrepancies in experimental data?

Example : If observed reaction yields vary between 60–80%:

- Control Experiments : Test purity of starting materials (e.g., via HPLC).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to identify competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.